molecular formula C13H17NO2 B6265990 methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate CAS No. 1893599-16-0

methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate

Cat. No.: B6265990
CAS No.: 1893599-16-0
M. Wt: 219.28 g/mol
InChI Key: ZEKAIPQEZFPFHN-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate: is an organic compound with the molecular formula C13H17NO2. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate are not well-documented in the literature. the methods mentioned above can be scaled up for industrial synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tetrahydroisoquinoline derivatives can undergo oxidation reactions to form isoquinoline derivatives.

    Reduction: Reduction of the ester group in methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: Tetrahydroisoquinoline derivatives have been studied for their potential neuroprotective and anti-neurodegenerative properties. They are also investigated for their potential use in treating various neurological disorders .

Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs due to its potential biological activities. It may also find applications in the synthesis of fine chemicals and agrochemicals .

Mechanism of Action

The exact mechanism of action of methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is not well-documented. tetrahydroisoquinoline derivatives are known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, leading to their potential neuroprotective effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate is unique due to its ester functional group, which can undergo various chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals .

Properties

CAS No.

1893599-16-0

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

methyl 3-(1,2,3,4-tetrahydroisoquinolin-4-yl)propanoate

InChI

InChI=1S/C13H17NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-5,11,14H,6-9H2,1H3

InChI Key

ZEKAIPQEZFPFHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CNCC2=CC=CC=C12

Purity

0

Origin of Product

United States

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